molecular formula C20H20ClN3O3 B2682281 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866867-25-6

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2682281
CAS RN: 866867-25-6
M. Wt: 385.85
InChI Key: IRIFOUGFCVVKFN-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Environmental Metabolism

Chloroacetamide herbicides, such as acetochlor and metolachlor, demonstrate the importance of understanding the environmental metabolism and potential toxicological impact of chemical compounds. Research indicates these herbicides undergo complex metabolic pathways in both human and rat liver microsomes, leading to various metabolites. This information is crucial for evaluating the environmental persistence and potential health risks associated with the use of these herbicides (Coleman et al., 2000; Coleman et al., 2000).

Anticonvulsant and Biological Activities

Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, related to the queried chemical structure, show significant anticonvulsant activity. This highlights the potential of structurally similar compounds in developing therapeutic agents. The research into these compounds' anticonvulsant properties offers insight into how minor modifications in chemical structure can impact biological activity (Aktürk et al., 2002).

Photochromism and Molecular Conformations

Research into the molecular conformations and photochromic properties of certain imidazole derivatives sheds light on the versatile applications of these compounds in materials science. Understanding how different molecular conformations co-exist and interact with light can inform the development of novel materials with specific optical properties (Narayana et al., 2016).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-20(2)23-18(13-8-10-14(21)11-9-13)19(26)24(20)12-17(25)22-15-6-4-5-7-16(15)27-3/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIFOUGFCVVKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(2-methoxyphenyl)acetamide

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